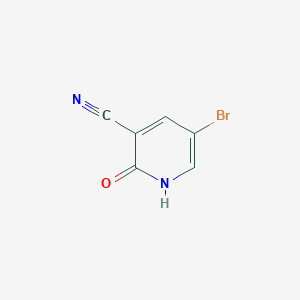

5-Bromo-2-hydroxynicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTLLSLCDHXNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428392 | |

| Record name | 5-Bromo-2-hydroxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405224-22-8 | |

| Record name | 5-Bromo-2-hydroxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxynicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Hydroxynicotinonitrile and Its Precursors

Electrophilic Bromination Approaches to 5-Bromo-2-hydroxynicotinonitrile

Direct electrophilic bromination of the precursor 2-hydroxynicotinonitrile (B16790) is a primary strategy for the synthesis of this compound. The pyridine (B92270) ring is generally electron-deficient and less susceptible to electrophilic attack than benzene. However, the presence of the electron-donating hydroxyl group at the C2 position activates the ring, directing electrophilic substitution primarily to the C5 position, which is para to the hydroxyl group.

Various brominating agents can be employed for this transformation. A common method involves the use of N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile, which allows for regioselective bromination of activated pyridine rings. chemicalbook.com Another approach, analogous to the synthesis of other brominated heterocycles, could utilize a mixture of hydrobromic acid and an oxidizing agent like hydrogen peroxide. google.com This system generates electrophilic bromine in situ for the reaction.

The reaction conditions for such electrophilic brominations are critical to achieving high selectivity and yield, minimizing the formation of di-brominated or other isomeric byproducts.

| Precursor | Brominating Agent | Solvent/Conditions | Analogous Reaction Reference |

| 2-Hydroxynicotinonitrile | N-Bromosuccinimide (NBS) | Acetonitrile, 0-5 °C | Bromination of 2-aminopyridine (B139424) chemicalbook.com |

| 2-Hydroxypyrimidine | Hydrobromic acid / H₂O₂ | Heating | Synthesis of 5-bromo-2-chloropyrimidine (B32469) intermediate google.com |

Multi-step Synthetic Routes to this compound from Pyridine Derivatives

When direct bromination is not feasible or yields are low, multi-step sequences starting from other substituted pyridines offer alternative pathways. These routes often involve the transformation of an existing functional group into the desired bromo substituent or building the heterocyclic ring from acyclic precursors.

A versatile method for introducing a bromo group onto a pyridine ring is through the diazotization of a corresponding amino-substituted precursor, followed by a Sandmeyer-type reaction. This route would begin with 5-amino-2-hydroxynicotinonitrile.

The synthesis involves two key steps:

Diazotization: The primary aromatic amine (5-amino-2-hydroxynicotinonitrile) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr). organic-chemistry.orgmasterorganicchemistry.com This reaction converts the amino group into a diazonium salt (-N₂⁺).

Sandmeyer Reaction: The resulting diazonium salt is subsequently treated with a copper(I) bromide (CuBr) catalyst, which facilitates the displacement of the diazonio group by a bromide ion, releasing nitrogen gas and forming the final product, this compound. masterorganicchemistry.com

A patent for the synthesis of the related compound 5-bromo-2-methylpyridine (B113479) describes a similar sequence where 5-amino-2-methylpyridine (B47470) is treated with hydrobromic acid, liquid bromine, and a sodium nitrite solution to yield the bromo-substituted product. google.com

| Starting Material | Reagents | Reaction Type | Key Features | Analogous Reaction Reference |

| 5-Amino-2-hydroxynicotinonitrile | 1. NaNO₂, HBr | Diazotization | Forms an unstable diazonium salt intermediate. organic-chemistry.orgmasterorganicchemistry.com | Synthesis of 5-bromo-2-methylpyridine google.com |

| 2. CuBr | Sandmeyer Reaction | The diazonium group is an excellent leaving group (N₂). masterorganicchemistry.com | General Sandmeyer Reaction masterorganicchemistry.com |

An alternative to modifying a pre-existing pyridine ring is to construct the ring itself through cyclization reactions. These methods, often multi-component reactions (MCRs), build the core structure from simpler, acyclic precursors, incorporating the required substituents in the process. mdpi.com

One potential strategy involves a domino alkylation-cyclization pathway. organic-chemistry.org A more direct analogy can be drawn from the synthesis of highly functionalized pyridines. A plausible route could involve the condensation of a bromo-substituted active methylene (B1212753) compound, such as 2-bromo-malononitrile, with a 1,3-dicarbonyl compound or a suitable enamine under basic or thermal conditions. Microwave-assisted organic synthesis is often employed to accelerate these types of cyclization reactions, leading to high yields in shorter reaction times. mdpi.comorganic-chemistry.org

The synthesis of related heterocyclic systems like 5H-chromeno[2,3-b]pyridines from salicylaldehydes and malononitrile (B47326) dimer demonstrates the power of one-pot cyclization strategies in building complex fused pyridine rings. nih.gov Adapting this logic, a one-pot reaction involving a bromo-substituted three-carbon fragment and an appropriate nitrogen-containing precursor could potentially yield the target molecule.

Strategic Considerations in Large-Scale Synthesis of this compound

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of several strategic factors to ensure the process is efficient, cost-effective, and safe.

Cost and Availability of Raw Materials: The selection of starting materials is paramount. Routes that utilize inexpensive and readily available precursors are favored. For instance, a direct bromination of 2-hydroxynicotinonitrile would likely be more cost-effective than a multi-step route requiring a complex, pre-functionalized starting material.

Reaction Conditions: Extreme conditions such as ultra-low temperatures or high pressures increase operational costs and complexity. A synthesis of 5-Bromo-2-pyridinecarbonitrile from 2,5-dibromopyridine (B19318) highlights a method that avoids extremely low temperatures, making it more suitable for industrial production. guidechem.com

Purification and Waste Management: The purification of the final product is a critical step. Methods like distillation and recrystallization are common on a large scale. guidechem.com The chosen synthesis should ideally produce a crude product that is easily purified, minimizing the need for costly chromatographic techniques. Furthermore, "green chemistry" principles encourage routes that reduce solvent use and the generation of hazardous waste. mdpi.com

A detailed process for synthesizing and purifying the related compound 5-Bromo-2-pyridinecarbonitrile involved vacuum distillation followed by recrystallization from ethanol (B145695) or ethyl acetate (B1210297) to achieve high purity, demonstrating a practical approach to large-scale purification. guidechem.com

Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Hydroxynicotinonitrile

Functional Group Interconversions at the Hydroxyl Moiety

The hydroxyl group at the C2-position of the pyridine (B92270) ring primarily behaves as a nucleophile and can be converted into other functional groups to facilitate further reactions. A key transformation is its conversion into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or a halide. This activation is crucial for subsequent nucleophilic substitution reactions. vanderbilt.edu

Commonly, the hydroxyl group is transformed into an ether through Williamson ether synthesis, where it is first deprotonated with a suitable base to form an alkoxide, which then reacts with an alkyl halide. This O-alkylation modifies the electronic properties and steric environment of the molecule, which can influence the reactivity of the other functional groups.

Table 1: Representative Functional Group Interconversions of the Hydroxyl Group

| Transformation | Reagents | Product Type | Significance |

|---|---|---|---|

| O-Alkylation (Etherification) | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃) | Alkoxy derivative | Protection of the hydroxyl group; modification of solubility and electronic properties. |

| O-Acylation (Esterification) | Acyl chloride or anhydride (B1165640) (e.g., Acetyl chloride), Base (e.g., Pyridine, Et₃N) | Ester derivative | Protection of the hydroxyl group. |

| Conversion to Sulfonate Ester | Sulfonyl chloride (e.g., TsCl, MsCl), Base (e.g., Pyridine) | Tosylates, Mesylates | Activation of the hydroxyl group, converting it into a good leaving group for substitution reactions. vanderbilt.edu |

| Conversion to Chloride | Thionyl chloride (SOCl₂), Phosphorus oxychloride (POCl₃) | 2-Chloro derivative | Activation for nucleophilic aromatic substitution. |

Reactions Involving the Nitrile Group

The nitrile (cyano) group is a versatile functional handle that can undergo a variety of transformations, most notably hydrolysis, reduction, and addition of organometallic reagents. libretexts.org

Acidic or basic hydrolysis of the nitrile group in 5-Bromo-2-hydroxynicotinonitrile leads to the formation of the corresponding carboxylic acid (5-bromo-2-hydroxynicotinic acid) or, under milder conditions, the carboxamide. lumenlearning.comyoutube.combyjus.com This transformation is fundamental for accessing the corresponding acid derivatives.

Reduction of the nitrile group provides a direct route to primary amines. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed to convert the nitrile into an aminomethyl group, yielding 5-bromo-2-hydroxy-3-(aminomethyl)pyridine. vanderbilt.edulibretexts.orgorganic-chemistry.org This reaction is key for introducing a flexible basic side chain.

Furthermore, the electrophilic carbon of the nitrile is susceptible to attack by nucleophilic organometallic reagents, such as Grignard reagents. This reaction, followed by aqueous workup, results in the formation of a ketone, providing a powerful method for carbon-carbon bond formation and the introduction of a ketonic side chain. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org

Table 2: Common Transformations of the Nitrile Group

| Reaction Type | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis (to Carboxylic Acid) | H₃O⁺ (aq), heat; or 1. NaOH (aq), heat 2. H₃O⁺ | -COOH | lumenlearning.combyjus.com |

| Hydrolysis (to Amide) | H₂SO₄ (conc.), controlled conditions; or H₂O₂, base | -CONH₂ | youtube.com |

| Reduction (to Primary Amine) | 1. LiAlH₄, Et₂O or THF 2. H₂O | -CH₂NH₂ | libretexts.orgorganic-chemistry.org |

| Addition of Grignard Reagents | 1. R-MgBr, Et₂O or THF 2. H₃O⁺ | -C(=O)R (Ketone) | masterorganicchemistry.comorganic-chemistry.org |

Halogen Atom Reactivity: Substitution and Cross-Coupling

The bromine atom at the C5-position is perhaps the most significant handle for complex molecule synthesis, enabling both nucleophilic substitution and a wide range of palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions of this compound

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups on the aromatic ring can facilitate nucleophilic aromatic substitution (SₙAr). In this compound, the nitrile group and the ring nitrogen atom act as electron-withdrawing groups, activating the ring for such reactions. This allows for the displacement of the bromide by various nucleophiles, such as amines, alkoxides, and thiolates, under suitable conditions, often requiring heat. The reactivity can be further enhanced by the presence of additional activating groups on the ring. researchgate.netorscience.ru

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) Involving this compound

The bromine atom is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are cornerstone methods for C-C and C-heteroatom bond formation.

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly versatile for creating biaryl structures or introducing alkyl and vinyl groups at the C5-position.

The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene, providing a direct method for vinylation of the pyridine ring. wikipedia.orgorganic-chemistry.orglibretexts.org

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine, offering a direct route to 5-amino-substituted pyridine derivatives. wikipedia.orgorganic-chemistry.orgias.ac.in This reaction is often preferred over classical methods due to its high functional group tolerance and milder conditions.

Table 3: Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Base (Typical) | Bond Formed | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃, K₃PO₄ | C-C (Aryl-Aryl, Aryl-Alkyl) | wikipedia.orglibretexts.org |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | C-C (Aryl-Vinyl) | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(OAc)₂/BINAP, Pd₂(dba)₃/XPhos | NaOᵗBu, K₂CO₃, Cs₂CO₃ | C-N (Aryl-Amine) | wikipedia.orgorganic-chemistry.org |

Annulation and Ring-Closing Reactions of this compound

The multiple reactive sites on this compound make it an excellent substrate for constructing fused-ring systems through annulation and ring-closing reactions. These reactions often involve a sequence of transformations where the functional groups are first modified and then induced to cyclize.

For instance, a cross-coupling reaction at the C5-bromo position can introduce a side chain containing a functional group that can subsequently react with either the C6-position of the pyridine ring or the nitrile group. For example, introduction of an ortho-aminoaryl group via Suzuki coupling could be followed by an intramolecular cyclization to form a fused carbazole-like system.

Alternatively, the nitrile and hydroxyl groups can participate in intramolecular cyclizations. For example, partial hydrolysis of the nitrile to an amide, followed by reaction with a suitable dielectrophile, could lead to the formation of a fused pyrimidine (B1678525) ring. The synthesis of fused-ring aza-dipyrromethenes from aromatic nitriles provides a precedent for the reactivity of the nitrile group in forming complex heterocyclic systems. rsc.org Similarly, the synthesis of coumarin-fused heterocycles often involves intramolecular cyclization reactions that could be adapted to this scaffold. mdpi.com

Synthesis and Exploration of 5 Bromo 2 Hydroxynicotinonitrile Derivatives and Analogs

Design Principles for Structural Diversification of 5-Bromo-2-hydroxynicotinonitrile Scaffolds

The design of novel derivatives from the this compound core is guided by established principles of medicinal chemistry. The primary aim is to explore the chemical space around this scaffold by introducing a variety of substituents at key positions. This systematic approach allows for the fine-tuning of the molecule's steric, electronic, and lipophilic properties, which in turn can influence its interaction with biological targets.

Key positions for modification include the hydroxyl group at C-2, the bromine atom at C-5, and the nitrile group at C-3. Each of these sites offers a unique handle for chemical manipulation, enabling the synthesis of a diverse library of compounds. Furthermore, the pyridine (B92270) ring itself can serve as a foundation for the construction of fused heterocyclic systems, expanding the structural diversity and exploring novel chemical space.

Synthetic Access to Key Derivatives of this compound

The synthesis of derivatives from this compound leverages a range of organic reactions to achieve targeted modifications.

Modifications at the C-2 Position of the Pyridine Ring

The hydroxyl group at the C-2 position is a versatile starting point for derivatization. Standard etherification reactions can be employed to introduce a variety of alkyl or aryl groups. For instance, reaction with alkyl halides in the presence of a base can yield the corresponding 2-alkoxy derivatives. This position can also be converted to a leaving group, such as a triflate, to enable cross-coupling reactions.

Modifications at the C-5 Bromine Position

The bromine atom at the C-5 position is particularly amenable to palladium-catalyzed cross-coupling reactions. Suzuki coupling with various arylboronic acids allows for the introduction of a wide range of substituted or unsubstituted aryl and heteroaryl groups. mdpi.com This has been a widely used strategy for creating derivatives of similar bromo-substituted pyridines. mdpi.com For example, the reaction of a related compound, 5-bromo-2-methylpyridin-3-amine, with different arylboronic acids in the presence of a palladium catalyst and a base like potassium phosphate, has been shown to produce a series of novel pyridine derivatives in moderate to good yields. mdpi.com

Table 1: Examples of Suzuki Cross-Coupling Reactions on Bromo-Pyridine Scaffolds

| Starting Material | Coupling Partner | Product | Yield |

|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | 2-methyl-5-phenylpyridin-3-amine | Good |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | 4-Methoxyphenylboronic acid | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | Good |

Data sourced from a study on related pyridine derivatives, illustrating the general applicability of the Suzuki reaction. mdpi.com

Derivatization at the C-3 Nitrile Group

The nitrile group at the C-3 position can be hydrolyzed to a carboxylic acid or an amide, which can then be further functionalized. Reduction of the nitrile can yield a primary amine, providing another point for diversification through reactions such as acylation or alkylation. The nitrile group itself can also participate in cycloaddition reactions to form heterocyclic rings. A novel series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their anti-proliferative activities. nih.gov

Expanded Ring Systems and Fused Heterocycles Derived from this compound (e.g., Pyrrolo[2,3-b]pyridine, Isothiazolo[5,4-b]pyridine)

The this compound scaffold can be used as a building block for the synthesis of more complex fused heterocyclic systems. For instance, the pyrrolo[2,3-b]pyridine (7-azaindole) framework can be constructed through reactions involving the pyridine nitrogen and adjacent carbon atoms. A simple synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines has been developed using the Fischer indole (B1671886) cyclization in polyphosphoric acid. researchgate.net This method allows for the introduction of various alkyl or aryl substituents at the 2 and 3 positions of the pyrrole (B145914) ring. researchgate.net

Similarly, the isothiazolo[5,4-b]pyridine (B1251151) ring system can be synthesized. The synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives has been achieved starting from commercially available 3-amino-5-bromo-2-chloropyridine. nih.gov This involves a sequence of reactions including aminothiazole formation, protection, Suzuki cross-coupling, and subsequent functional group manipulations to build the fused heterocyclic system. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of the this compound analogs influences their biological activity. By systematically altering the substituents at the C-2, C-3, and C-5 positions, as well as by forming fused ring systems, researchers can identify key structural features responsible for potency and selectivity.

For example, in a series of 3,5-diaryl-1H-pyrrolo[2,3-b]pyridines, derivatives with hydroxy groups on the aryl moieties demonstrated high inhibitory potencies against DYRK1A kinase, with Ki values in the low nanomolar range. researchgate.net Their methoxy (B1213986) analogs were found to be up to 100 times less active, highlighting the importance of the hydroxyl group for activity. researchgate.net

In another example, SAR studies on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors revealed that specific substitutions are crucial for overcoming drug resistance. nih.gov These studies led to the identification of a derivative with potent inhibitory activity against a resistant c-KIT mutant. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-2-methylpyridin-3-amine |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide |

| 2-methyl-5-phenylpyridin-3-amine |

| N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide |

| 3-amino-5-bromo-2-chloropyridine |

| Pyrrolo[2,3-b]pyridine |

| Isothiazolo[5,4-b]pyridine |

| 3,5-diaryl-1H-pyrrolo[2,3-b]pyridines |

| Thiazolo[5,4-b]pyridine |

Biological and Medicinal Chemistry Investigations of 5 Bromo 2 Hydroxynicotinonitrile and Its Derivatives

Receptor Antagonist Activity (e.g., Somatostatin (B550006) Receptor Subtype 5, SSTR5)

Currently, there is a lack of direct scientific evidence in the public domain linking 5-bromo-2-hydroxynicotinonitrile or its derivatives to antagonist activity at the somatostatin receptor subtype 5 (SSTR5). While research into SSTR5 antagonists for conditions like type 2 diabetes is an active area, studies have focused on other chemical scaffolds.

Assessment of Antiprotozoal Activity of this compound Analogs

There is currently no direct research available on the antiprotozoal activity of this compound or its specific analogs. However, the structural similarity of the pyridine (B92270) core to other known antiprotozoal agents suggests a potential avenue for investigation. For instance, dihydrofolate reductase-thymidylate synthase (DHFR-TS) is a validated drug target in protozoa like Leishmania and Trypanosoma. nih.gov This enzyme is crucial for the synthesis of nucleotides necessary for DNA replication and repair. The inhibition of thymidylate synthase by certain pyridine derivatives raises the possibility that appropriately substituted nicotinonitriles could exhibit antiprotozoal activity by targeting this essential enzyme pathway.

Enzyme Inhibition Profiles (e.g., Thymidylate Synthase, DRAK2)

The inhibition of enzymes critical for cancer cell proliferation is a key mechanism of action for many chemotherapeutic agents. Research has indicated that certain pyridine derivatives can act as inhibitors of thymidylate synthase, an enzyme vital for the de novo synthesis of thymidine, and thus DNA replication. This inhibitory action can lead to the arrest of cancer cell growth. Given that this compound is a pyridine derivative, its potential to inhibit thymidylate synthase is a plausible area of study.

Another enzyme of interest in cancer and immunology is the DRAK2 (Death-Associated protein kinase-related apoptosis-inducing protein kinase 2). However, there is no available literature to suggest that this compound or its derivatives have been evaluated for inhibitory activity against DRAK2.

Molecular Mechanism of Biological Action of this compound-derived Compounds

The molecular mechanisms underlying the biological activities of this compound derivatives have not been extensively elucidated. However, based on the observed anticancer effects of related nicotinonitrile compounds, several mechanisms can be postulated. The cytotoxic activity against MCF-7 and HepG2 cells suggests that these compounds may induce apoptosis or necrosis in cancer cells. nih.gov

One study on N-nicotinonitrile derivatives investigated their effect on the expression of urokinase plasminogen activator (uPA), a key enzyme involved in cancer invasion and metastasis. nih.gov The most active compounds were found to inhibit the expression of uPA, suggesting that their anticancer effects may, in part, be mediated through the modulation of this pathway. nih.gov The potential inhibition of thymidylate synthase, as discussed earlier, represents another plausible molecular mechanism that could contribute to the antiproliferative effects of these compounds.

Therapeutic Implications in Disease Research

The investigations into the biological activities of this compound and its derivatives, though in early stages, point towards potential therapeutic applications, primarily in oncology. The demonstrated cytotoxicity of related nicotinonitrile derivatives against breast and liver cancer cell lines highlights their potential as lead compounds for the development of new anticancer drugs. nih.gov The inhibition of uPA expression by some of these derivatives suggests they could also have a role in preventing cancer metastasis. nih.gov

Furthermore, the potential for enzyme inhibition, particularly of thymidylate synthase, could be exploited for both anticancer and antiprotozoal therapies. The development of specific inhibitors based on the this compound scaffold could lead to novel treatments for various cancers and infectious diseases caused by protozoa. Further structure-activity relationship studies are necessary to optimize the potency and selectivity of these compounds for their respective biological targets.

Coordination Chemistry and Material Science Applications of 5 Bromo 2 Hydroxynicotinonitrile

5-Bromo-2-hydroxynicotinonitrile as a Ligand Precursor

This compound serves as a foundational building block for the synthesis of more complex organic molecules that can function as ligands in coordination chemistry. The reactivity of its hydroxyl (-OH), cyano (-CN), and bromo (-Br) groups allows for a variety of chemical transformations. For instance, the hydroxyl group can be deprotonated to form an alkoxide, which can then coordinate to a metal center. The cyano group offers another potential coordination site, and the bromine atom can be substituted to introduce other functional groups, thereby modifying the electronic and steric properties of the resulting ligand. This versatility allows for the design of ligands with tailored properties for specific applications in catalysis and materials science.

Formation of Metal Complexes with this compound and its Derivatives

The derivatives of this compound readily form coordination compounds with a wide range of transition metal ions. The specific mode of coordination can vary depending on the reaction conditions and the nature of the metal ion. The deprotonated hydroxyl group and the nitrogen atom of the cyano group are common coordination sites, leading to the formation of chelate rings that enhance the stability of the resulting metal complexes. The electronic properties of these complexes can be fine-tuned by the choice of the metal ion and any modifications made to the parent this compound ligand.

Catalytic Applications of Derived Coordination Compounds

Coordination compounds derived from this compound and its derivatives have shown promise in various catalytic applications. While specific catalytic activities of complexes directly containing the this compound ligand are a subject of ongoing research, the broader class of coordination compounds with similar functionalities exhibits significant catalytic potential. For example, transition metal complexes are widely used in industrial processes such as the Wacker process for the oxidation of ethene to acetaldehyde, which utilizes a palladium-copper catalyst system. nih.gov Similarly, ruthenium-based catalysts are instrumental in olefin metathesis reactions, a powerful tool for the synthesis of carbo- and heterocyclic compounds. nih.gov The development of catalysts containing imidazole (B134444) derivatives further highlights the potential for nitrogen-containing heterocyclic ligands in catalysis. nih.gov

The general principles of catalysis by coordination compounds involve the metal center acting as a Lewis acid, activating substrates and facilitating bond-forming and bond-breaking processes. The ligands surrounding the metal center play a crucial role in modulating its reactivity, selectivity, and stability.

| Catalytic Process | Common Metal Catalyst | Industrial Application |

| Wacker Process | PdCl₂/CuCl₂ | Production of acetaldehyde |

| Olefin Metathesis | Ruthenium-based complexes | Synthesis of complex organic molecules |

| Hydrosilylation | Platinum(0) complexes | Production of silicon derivative compounds |

Applications in Organic Light-Emitting Diodes (OLEDs) and Semiconductor Materials

The exploration of coordination compounds in the realm of material science has revealed their potential in electronic and optoelectronic devices. Certain organosilicon polymers, for instance, exhibit optoelectronic, photoconductive, or electroluminescent properties, making them suitable for use as precursors for ceramic materials with applications in electronics. nih.gov The synthesis of these materials often relies on catalytic processes like hydrosilylation, which can be catalyzed by platinum complexes. nih.gov

While direct applications of this compound-based materials in OLEDs and semiconductors are still an emerging area of research, the fundamental properties of related coordination compounds suggest potential pathways. The ability to form stable, electronically tunable complexes is a key prerequisite for materials used in these technologies. The development of such materials could lead to advancements in display technology and electronic components.

Advanced Analytical and Computational Methodologies in 5 Bromo 2 Hydroxynicotinonitrile Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of 5-Bromo-2-hydroxynicotinonitrile, the pyridine (B92270) ring protons are expected to appear as distinct signals in the aromatic region. The proton at position 4 and the proton at position 6 would likely be observed as doublets due to coupling with each other. The chemical shifts would be influenced by the electron-withdrawing effects of the bromo and cyano groups, and the electron-donating effect of the hydroxyl group. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atom attached to the cyano group (C3) would likely resonate at a lower field compared to the other pyridine carbons. The carbons attached to the bromine (C5) and hydroxyl (C2) groups would also have characteristic chemical shifts. The remaining two carbons of the pyridine ring (C4 and C6) would appear at distinct positions. The specific chemical shifts can be predicted using computational methods.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (H4) | 8.0 - 8.5 | d |

| ¹H (H6) | 7.5 - 8.0 | d |

| ¹H (OH) | 10.0 - 12.0 | br s |

| ¹³C (C2) | 160 - 165 | s |

| ¹³C (C3) | 115 - 120 | s |

| ¹³C (C4) | 140 - 145 | s |

| ¹³C (C5) | 110 - 115 | s |

| ¹³C (C6) | 150 - 155 | s |

| ¹³C (CN) | 117 - 122 | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy probes the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C≡N stretching vibration of the nitrile group should appear as a sharp, medium-intensity band around 2220-2240 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would likely appear in the lower frequency region, typically below 700 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The C≡N stretching vibration is often strong and sharp in the Raman spectrum. The symmetric vibrations of the pyridine ring are also typically well-resolved.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C≡N | Stretching | 2220 - 2240 (sharp) |

| C=C/C=N | Ring Stretching | 1400 - 1600 |

| C-H | Aromatic Stretching | 3000 - 3100 |

| C-Br | Stretching | 500 - 700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to exhibit absorption bands corresponding to π→π* and n→π* transitions within the substituted pyridine ring. The presence of the bromo, hydroxyl, and cyano substituents would influence the position and intensity of these absorption maxima (λ_max). For instance, studies on similar compounds like 3-bromo-2-hydroxypyridine (B31989) have shown electronic transitions in the UV region. apexmol.com

Mass Spectrometry Techniques

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₃BrN₂O), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the loss of small molecules such as HCN, CO, and Br. Predicted mass spectrometry data for a related isomer, 5-bromo-2-hydroxypyridine-3-carbonitrile, suggests the presence of adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

Computational Chemistry Applications

Computational chemistry serves as a powerful adjunct to experimental studies, providing detailed insights into molecular structure, properties, and reactivity.

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Density Functional Theory (DFT): DFT calculations are widely used to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules. chemicalbook.com For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could provide theoretical NMR chemical shifts and vibrational frequencies. These calculated values can then be compared with experimental data for validation. Similar computational studies on related molecules like 5-Bromo-2-Hydroxybenzaldehyde have demonstrated the utility of this approach. nih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO would reveal the electron-rich and electron-poor regions of the molecule, respectively. This information is vital for predicting its behavior in chemical reactions. Computational studies on substituted pyridines and quinolines often include HOMO-LUMO analysis to understand their electronic characteristics. scirp.orgrsc.org

Predicted Quantum Chemical Parameters for this compound

| Parameter | Predicted Value/Information | Significance |

| HOMO Energy | (Calculated Value) | Indicates electron-donating ability |

| LUMO Energy | (Calculated Value) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (Calculated Value) | Relates to chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | (Calculated Map) | Identifies electrophilic and nucleophilic sites |

Note: The specific energy values would be obtained from detailed computational modeling.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Although specific docking studies on this compound are not documented, its derivatives have been investigated. For instance, this compound serves as a key intermediate in the synthesis of biaryl kinase inhibitors. lookchem.com In such research, the final, more complex molecules are docked into the active sites of kinases like Adaptor-Associated Kinase 1 (AAK1) to predict their binding affinity and mode of interaction. lookchem.com

A hypothetical molecular docking study of this compound itself would involve preparing its 3D structure and docking it into the active site of a relevant biological target. The results would be analyzed based on the predicted binding energy and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions.

Table 1: Hypothetical Molecular Docking Interaction Data for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Example Kinase 1 | -6.5 | ASP 145 | Hydrogen Bond (with 2-hydroxyl) |

| LYS 33 | Hydrogen Bond (with nitrile) | ||

| PHE 89 | Pi-Pi Stacking (with pyridine ring) | ||

| Example Receptor 2 | -5.8 | SER 210 | Hydrogen Bond (with 2-hydroxyl) |

| TRP 150 | Halogen Bond (with 5-bromo) |

Note: The data in this table is illustrative and based on general principles of molecular interactions, as specific research on this compound is unavailable.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various arrangements are known as conformers or conformational isomers. Understanding the conformational preferences of a molecule is vital as it can significantly influence its chemical reactivity and biological activity.

For a molecule like this compound, conformational flexibility is somewhat limited due to the rigidity of the pyridine ring. However, rotation around the bond connecting the hydroxyl group to the ring is possible. The tautomeric relationship between the 2-hydroxy-pyridine and the 2-pyridone form is a key aspect of its structure. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the energies of different conformers and determine the most stable structures.

While specific conformational analysis studies on this compound are not published, patents mentioning its use acknowledge the general principle that their synthesized compounds may exist in different stable conformational forms due to restricted rotation or steric hindrance. lookchem.com

A theoretical conformational analysis of this compound would likely focus on the orientation of the hydroxyl group and the planarity of the molecule. The results would provide insights into the molecule's preferred shape in different environments.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Tautomer/Conformer | Dihedral Angle (H-O-C2-N1) | Relative Energy (kcal/mol) | Predicted Stability |

| Hydroxy form, syn | 0° | 0.5 | Less Stable |

| Hydroxy form, anti | 180° | 0.0 | Most Stable |

| Pyridone form | N/A | -2.1 | Potentially Preferred Tautomer |

Note: This data is hypothetical and intended to illustrate the type of information generated from a conformational analysis. The relative stability of tautomers can be highly dependent on the solvent environment.

Emerging Research Frontiers and Future Perspectives for 5 Bromo 2 Hydroxynicotinonitrile

Development of Novel Synthetic Routes

Currently, there is a scarcity of documented synthetic routes specifically for 5-Bromo-2-hydroxynicotinonitrile. However, by examining the synthesis of structurally similar compounds, several plausible and novel synthetic strategies can be proposed.

A promising approach involves the direct bromination of 2-hydroxynicotinonitrile (B16790). This method would require careful control of reaction conditions to ensure regioselectivity at the 5-position of the pyridine (B92270) ring. Another viable route could be adapted from the synthesis of related compounds like 5-bromo-2-hydroxynicotinic acid, where a halogenating agent is used in a strongly alkaline solution. wikipedia.org The conversion of the carboxylic acid group to a nitrile could then be achieved through established chemical transformations.

Furthermore, a multi-step synthesis starting from more readily available precursors offers a flexible approach. For instance, a synthetic pathway could commence with 2-amino-5-bromopyridine, which can be converted to the target compound via a Sandmeyer-type reaction, replacing the amino group with a nitrile, followed by the introduction of a hydroxyl group. The synthesis of related nicotinonitrile derivatives often employs metal-free annulation strategies, which could also be explored for the construction of the core pyridine scaffold of this compound. mdpi.com

| Starting Material | Proposed Reaction Type | Potential Reagents | Related Precedent |

| 2-Hydroxynicotinonitrile | Electrophilic Bromination | N-Bromosuccinimide (NBS), Bromine | Synthesis of various brominated pyridines |

| 2-Amino-5-bromopyridine | Sandmeyer Reaction | NaNO₂, CuCN | Established method for nitrile synthesis |

| 5-Bromo-2-hydroxynicotinic acid | Nitrile Formation | SOCl₂, NH₃, Dehydrating agent | Standard conversion of carboxylic acids to nitriles wikipedia.org |

| β-Enaminonitriles and a bromo-substituted synthon | [3+3] Annulation | Metal-free conditions | Modern pyridine synthesis mdpi.com |

Unexplored Reactivity and Reaction Discovery

The reactivity of this compound is a fertile ground for discovery. The presence of multiple functional groups—a bromine atom, a hydroxyl group, and a nitrile group—on a pyridine ring suggests a rich and varied chemical behavior. The bromine atom is a prime site for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which would allow for the introduction of a wide array of substituents at the 5-position. This capability is crucial for generating libraries of novel compounds for biological screening.

The hydroxyl group can undergo O-alkylation, O-acylation, and conversion to a triflate, the latter being another excellent leaving group for cross-coupling reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for functionalization. The interplay between these functional groups could also lead to novel intramolecular cyclization reactions, yielding complex heterocyclic systems. Mechanistic studies on the reactivity of this compound, particularly in metal-catalyzed transformations, are needed to fully harness its synthetic potential. nih.gov

Expansion into New Biological Targets and Therapeutic Areas

Nicotinonitrile derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ekb.egresearchgate.net While the specific biological targets of this compound have not been investigated, its structural motifs suggest several promising therapeutic areas for exploration.

The substituted pyridine core is a common feature in many kinase inhibitors. Therefore, it is plausible that this compound or its derivatives could exhibit inhibitory activity against various protein kinases implicated in cancer and inflammatory diseases. The compound could also be explored for its potential as an inhibitor of enzymes such as dihydrofolate reductase or as a ligand for nuclear hormone receptors. A systematic screening of this compound against a panel of biological targets would be a critical first step in uncovering its therapeutic potential.

| Potential Therapeutic Area | Rationale based on Structural Analogs | Key Biological Targets to Investigate |

| Oncology | Nicotinonitriles are scaffolds for kinase inhibitors. ekb.eg | Protein Kinases (e.g., EGFR, VEGFR, PIM-1) ekb.eg |

| Infectious Diseases | Substituted pyridines exhibit antimicrobial activity. chemimpex.com | Bacterial and Fungal Enzymes |

| Inflammatory Diseases | Anti-inflammatory properties of related compounds. chemimpex.com | Cyclooxygenase (COX), Lipoxygenase (LOX) |

Advanced Computational Design and Predictive Modeling

In the absence of extensive experimental data, advanced computational design and predictive modeling can provide valuable insights into the properties and potential applications of this compound. Molecular docking studies could be employed to predict the binding affinity of the compound to the active sites of various enzymes, helping to prioritize experimental screening efforts.

Quantum mechanical calculations can be used to understand the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which can provide clues about its reactivity and intermolecular interactions. Quantitative Structure-Activity Relationship (QSAR) models, built upon data from known nicotinonitrile derivatives, could also be used to predict the biological activity of this compound and to guide the design of more potent analogs. Such computational studies can significantly accelerate the research and development process by providing a rational basis for experimental design. nih.govplos.org

Sustainable Synthesis and Process Optimization

The development of sustainable and efficient synthetic processes is a key goal in modern chemistry. For this compound, future research should focus on optimizing synthetic routes to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. The exploration of catalytic methods, particularly those using earth-abundant metals, for the key reaction steps would be a significant advancement.

Flow chemistry presents another avenue for process optimization, offering advantages such as improved reaction control, enhanced safety, and easier scalability. The development of a continuous-flow synthesis of this compound would be a notable achievement. Furthermore, the use of greener solvents and the implementation of effective purification techniques that minimize solvent consumption will be crucial for the environmentally responsible production of this compound.

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-2-hydroxynicotinonitrile, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves bromination and hydroxylation of nicotinonitrile derivatives. Key steps include:

- Bromination: Use electrophilic substitution with bromine or NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF as solvent, 60–80°C).

- Hydroxylation: Introduce the hydroxyl group via hydrolysis of a protected intermediate (e.g., using NaOH/EtOH at reflux).

Purity Optimization: - Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).

- Validate purity using HPLC (>95% by area) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 199 (79Br) and 201 (81Br) with a 1:1 ratio, confirming bromine presence .

- Elemental Analysis: Ensure C, H, N percentages align with theoretical values (e.g., C: ~36%, H: ~1.6%, N: ~12%) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling.

- First Aid:

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin Contact: Wash with soap and water for 15 minutes .

- Storage: Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

Advanced: How can researchers resolve contradictions in reported NMR chemical shifts for brominated nicotinonitrile derivatives?

Methodological Answer:

Discrepancies in δ values may arise from solvent effects, concentration, or impurities. To address:

- Standardize Conditions: Use deuterated solvents (e.g., CDCl3 or DMSO-d6) and report concentrations.

- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., 2-Bromo-5-hydroxybenzonitrile, δ 7.4–8.5 ppm for aromatic protons) .

- Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and validate experimental data .

Advanced: What mechanistic insights guide the regioselective functionalization of this compound?

Methodological Answer:

- Electrophilic Substitution: Bromine at the 5-position directs further electrophiles to the 4- or 6-position due to resonance and inductive effects.

- Nucleophilic Attack: The hydroxyl group at the 2-position activates the ring for nucleophilic substitution (e.g., Suzuki coupling at the 5-bromo site).

- Case Study: Compare reactivity with 5-Bromonicotinonitrile, where bromine enhances electrophilic substitution at the 3-position .

Advanced: How should researchers design experiments to study the stability of this compound under varying pH conditions?

Methodological Answer:

- Experimental Design:

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C.

- Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Key Metrics:

- Half-life (t½): Calculate using first-order kinetics.

- Degradation Products: Identify via LC-MS (e.g., hydrolysis to carboxylic acid derivatives).

- Reference Data: Stability trends in related compounds (e.g., 5-Bromo-2-chloronicotinonitrile) suggest higher instability in alkaline conditions .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) mixed with non-polar antisolvents (hexane, toluene).

- Temperature Gradients: Slow cooling from 60°C to 4°C over 48 hours.

- Additives: Use seed crystals or ionic liquids to induce nucleation.

- Case Study: Successful crystallization of 2-Bromo-5-methylnicotinonitrile required ethanol/water (7:3) and slow evaporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.